1-Chloro-5,6,7,8-tetrahydroisoquinoline CAS 50387-95-6
1-Chloro-5,6,7,8-tetrahydroisoquinoline CAS 50387-95-6
An In-Depth Technical Guide to 1-Chloro-5,6,7,8-tetrahydroisoquinoline (CAS 50387-95-6): Synthesis, Reactivity, and Applications
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1][2] Its derivatives have shown promise as antitumor, antimicrobial, and anti-angiogenesis agents, and are integral to drugs targeting neurodegenerative disorders.[2][3] 1-Chloro-5,6,7,8-tetrahydroisoquinoline (CAS 50387-95-6) is a pivotal building block that provides a reactive handle for the synthesis of diverse C1-substituted THIQ analogues. This guide offers a comprehensive technical overview of its synthesis, key reactions, and strategic applications for researchers and professionals in drug development.
Physicochemical Properties and Identification
1-Chloro-5,6,7,8-tetrahydroisoquinoline is a halogenated heterocyclic compound. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 50387-95-6 | [4] |
| Molecular Formula | C₉H₁₀ClN | [4] |
| Molecular Weight | 167.64 g/mol | [4] |
| Appearance | (Predicted) Off-white to yellow solid | General chemical knowledge |
| Canonical SMILES | C1CC2=C(C=CN=C2)CC1 | [5] (modified for chloro-substituent) |
Synthesis and Strategic Handling
The most direct and common synthesis of 1-Chloro-5,6,7,8-tetrahydroisoquinoline involves the chlorination of its corresponding lactam, 5,6,7,8-tetrahydroisoquinolin-1-one. This transformation is a cornerstone reaction for accessing the reactive chloro-derivative from a stable and often commercially available precursor.
Causality of Reagent Selection
Phosphorus oxychloride (POCl₃) is the reagent of choice for this conversion. The mechanism involves the activation of the lactam carbonyl oxygen by the electrophilic phosphorus center, followed by nucleophilic attack of the chloride ion. This process effectively converts the C=O group of the amide into a C-Cl group of the chloro-imine, which exists in equilibrium with its aromatic chloro-isoquinoline tautomer. The reaction is typically performed neat or in a high-boiling inert solvent and driven to completion by heating.
Detailed Experimental Protocol: Synthesis from 5,6,7,8-Tetrahydroisoquinolin-1-one
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Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, place 5,6,7,8-tetrahydroisoquinolin-1-one (1.0 eq).
-
Reaction Setup: Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask at room temperature under a nitrogen atmosphere. The reaction is exothermic and should be handled in a well-ventilated fume hood.
-
Thermal Conditions: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup - Quenching: After cooling to room temperature, slowly and cautiously pour the reaction mixture onto crushed ice. This step is highly exothermic and will generate HCl gas. Ensure adequate ventilation and perform this step slowly to control the quench.
-
Basification & Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or concentrated ammonium hydroxide until the pH is ~8-9. The product will often precipitate or can be extracted.
-
Isolation: Extract the aqueous layer three times with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate. Combine the organic layers.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 1-Chloro-5,6,7,8-tetrahydroisoquinoline.
Workflow Visualization
Reactivity and Key Applications in Cross-Coupling Chemistry
The utility of 1-Chloro-5,6,7,8-tetrahydroisoquinoline lies in the reactivity of its C-Cl bond, which serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions. This enables the facile introduction of a wide array of substituents at the C1 position, making it a cornerstone for library synthesis in drug discovery.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with a boronic acid or ester.[6][7] For 1-Chloro-5,6,7,8-tetrahydroisoquinoline, this reaction allows for the introduction of aryl, heteroaryl, or alkyl groups, significantly expanding molecular diversity.
Mechanistic Rationale: The reaction is catalyzed by a Palladium(0) complex. The catalytic cycle involves three key steps:
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Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the tetrahydroisoquinoline.
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Transmetalation: The organic group from the activated boronic acid (in the presence of a base) is transferred to the palladium center.[7]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]
Generalized Protocol for Suzuki-Miyaura Coupling:
-
Setup: To a reaction vial, add 1-Chloro-5,6,7,8-tetrahydroisoquinoline (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent: Add a degassed solvent system, typically a mixture like Dioxane/Water (4:1) or Toluene/Ethanol/Water.
-
Reaction: Seal the vial and heat the mixture at 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction with water and extract with an organic solvent. The organic layer is then washed, dried, and concentrated.
-
Purification: The crude material is purified via column chromatography to yield the C1-substituted product.
B. Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is the palladium-catalyzed formation of carbon-nitrogen bonds between an aryl halide and an amine.[9][10] This reaction is invaluable for synthesizing 1-amino-tetrahydroisoquinoline derivatives, which are common motifs in pharmacologically active compounds.
Mechanistic Rationale: Similar to the Suzuki coupling, this reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[8][11] A key difference is that a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS) is required to deprotonate the amine, facilitating its coordination to the palladium center and subsequent reductive elimination.[8] The choice of phosphine ligand is critical and is often tailored to the specific substrates.[9]
Generalized Protocol for Buchwald-Hartwig Amination:
-
Setup: In a glovebox or under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and the strong base (e.g., NaOt-Bu, 1.4 eq).
-
Reagents: Add 1-Chloro-5,6,7,8-tetrahydroisoquinoline (1.0 eq), the desired amine (1.1-1.3 eq), and an anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Reaction: Seal the reaction vessel and heat to 80-110 °C for 6-24 hours.
-
Workup: Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Purification: The product is isolated after standard drying, concentration, and purification by column chromatography.
Spectroscopic Characterization (Predicted Data)
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
The proton NMR spectrum is expected to show signals corresponding to the aromatic proton and the aliphatic protons of the tetrahydro-cyclohexene ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0-8.2 | d | 1H | H-3 | Aromatic proton adjacent to nitrogen, deshielded. |
| ~7.2-7.4 | d | 1H | H-4 | Aromatic proton coupled to H-3. |
| ~2.9-3.1 | t | 2H | H-8 | Aliphatic protons adjacent to the aromatic ring. |
| ~2.7-2.9 | t | 2H | H-5 | Aliphatic protons allylic to the aromatic system. |
| ~1.8-2.0 | m | 4H | H-6, H-7 | Overlapping multiplets for the central aliphatic protons. |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155-160 | C-1 | Carbon bearing the chlorine atom, deshielded. |
| ~145-150 | C-4a | Quaternary carbon at the ring junction. |
| ~140-145 | C-3 | Aromatic CH adjacent to nitrogen. |
| ~125-130 | C-8a | Quaternary carbon at the ring junction. |
| ~120-125 | C-4 | Aromatic CH. |
| ~28-32 | C-8 | Aliphatic CH₂ adjacent to the aromatic ring. |
| ~25-28 | C-5 | Aliphatic CH₂. |
| ~20-25 | C-6, C-7 | Aliphatic CH₂ carbons. |
Predicted Key IR Absorptions
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3050-3100 | C-H (Aromatic) | Stretching |
| ~2850-2960 | C-H (Aliphatic) | Stretching |
| ~1580-1610 | C=N, C=C | Ring Stretching |
| ~1000-1100 | C-Cl | Stretching |
Safety and Handling
Based on data for structurally related chloro-heterocycles and tetrahydroisoquinolines, 1-Chloro-5,6,7,8-tetrahydroisoquinoline should be handled with appropriate care.[5][14]
| Hazard Information | Details |
| Pictograms | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. Work in a well-ventilated chemical fume hood. |
Conclusion
1-Chloro-5,6,7,8-tetrahydroisoquinoline is a high-value synthetic intermediate, providing a reliable and versatile entry point for the functionalization of the tetrahydroisoquinoline core at the C1 position. Its straightforward synthesis and robust reactivity in cornerstone reactions like Suzuki-Miyaura coupling and Buchwald-Hartwig amination make it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the creation of novel and potent therapeutic agents.
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